Circulating Exposure Abundance: Abiraterone N-Oxide Sulfate Accounts for ~43% of Total Drug-Related Exposure
In human plasma following oral administration of abiraterone acetate, abiraterone N-oxide sulfate constitutes approximately 43% of total circulating drug-related exposure, quantitatively equivalent to abiraterone sulfate (also ~43% of exposure each), while the parent compound abiraterone represents a substantially smaller fraction [1]. This metabolic distribution establishes abiraterone N-oxide sulfate as a major circulating species whose accurate quantification is essential for comprehensive pharmacokinetic profiling and therapeutic drug monitoring [2].
| Evidence Dimension | Percentage of total circulating drug-related exposure in human plasma |
|---|---|
| Target Compound Data | ~43% of total exposure |
| Comparator Or Baseline | Abiraterone sulfate: ~43%; Parent abiraterone: minor fraction (quantitative percentage not specified in labeling) |
| Quantified Difference | Equivalent exposure burden to the other major inactive metabolite; substantially higher exposure than parent drug |
| Conditions | Human plasma following oral administration of abiraterone acetate |
Why This Matters
This high exposure abundance necessitates the use of a certified reference standard of abiraterone N-oxide sulfate for accurate quantification in pharmacokinetic studies and therapeutic drug monitoring applications.
- [1] FDA Package Insert. Abiraterone Acetate (Mylan Pharmaceuticals Inc.). 2022. Section 12.3 Pharmacokinetics: 'The two main circulating metabolites of abiraterone in human plasma are abiraterone sulphate (inactive) and N-oxide abiraterone sulphate (inactive), which account for about 43% of exposure each.' View Source
- [2] Hu Y, et al. Effect of food and polymorphisms in SLCO2B1, CYP3A4 and UGT1A4 on pharmacokinetics of abiraterone and its metabolites in Chinese volunteers. British Journal of Clinical Pharmacology. 2023. DOI: 10.1111/bcp.15876. View Source
